

Using **tert-Butyl (2-amino-2-oxoethyl)carbamate** as a synthetic building block

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Compound of Interest

Compound Name: **tert-Butyl (2-amino-2-oxoethyl)carbamate**

Cat. No.: **B150929**

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Application Notes and Protocols: **tert-Butyl (2-amino-2-oxoethyl)carbamate**

Introduction

tert-Butyl (2-amino-2-oxoethyl)carbamate, also known as Boc-glycinamide, is a valuable synthetic building block, particularly in the fields of peptide synthesis and medicinal chemistry. As a derivative of the simplest amino acid, glycine, it provides a stable and versatile platform for the introduction of a glycinamide moiety into larger molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions at the terminal amide group, making it an essential reagent for the synthesis of peptides, peptidomimetics, and other complex organic molecules. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the effective use of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of **tert-Butyl (2-amino-2-oxoethyl)carbamate** is presented in the table below.

Property	Value
Synonyms	Boc-glycinamide, Boc-Gly-NH ₂
CAS Number	35150-09-5
Molecular Formula	C ₇ H ₁₄ N ₂ O ₃
Molecular Weight	174.20 g/mol
Appearance	White to off-white solid
Solubility	Soluble in methanol, ethanol, and other polar organic solvents

Applications in Synthesis

tert-Butyl (2-amino-2-oxoethyl)carbamate is primarily utilized as a nucleophile in coupling reactions to form larger molecules. Its key application lies in the synthesis of peptides and related compounds where a C-terminal glycinamide is required.

Dipeptide Synthesis

Boc-glycinamide can be coupled with an N-terminally protected amino acid to form a dipeptide. This reaction is a fundamental step in the broader field of peptide synthesis. The Boc group can be subsequently removed under acidic conditions to elongate the peptide chain further if desired. A common strategy involves the use of coupling agents to facilitate the formation of the amide bond between the carboxylic acid of the N-protected amino acid and the amide nitrogen of Boc-glycinamide.

Experimental Protocols

Protocol 1: Synthesis of a Dipeptide using EDC/HOBt Coupling

This protocol describes the synthesis of a protected dipeptide by coupling N-Boc-L-Alanine with **tert-Butyl (2-amino-2-oxoethyl)carbamate** using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

- N-Boc-L-Alanine
- **tert-Butyl (2-amino-2-oxoethyl)carbamate** (Boc-glycinamide)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 1-Hydroxybenzotriazole (HOBr)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Standard laboratory glassware

Procedure:

- To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-L-Alanine (1.0 eq), **tert-Butyl (2-amino-2-oxoethyl)carbamate** (1.1 eq), and HOBr (1.2 eq).
- Dissolve the solids in anhydrous DMF.
- Cool the reaction mixture to 0 °C using an ice bath.
- Add EDC (1.2 eq) to the stirred solution in one portion.
- Slowly add DIPEA (2.0 eq) dropwise to the reaction mixture.

- Remove the ice bath and allow the reaction to warm to room temperature.
- Stir the reaction for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash sequentially with saturated NaHCO_3 solution (2 x 30 mL) and brine (1 x 30 mL).
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired dipeptide.

Quantitative Data for Dipeptide Synthesis

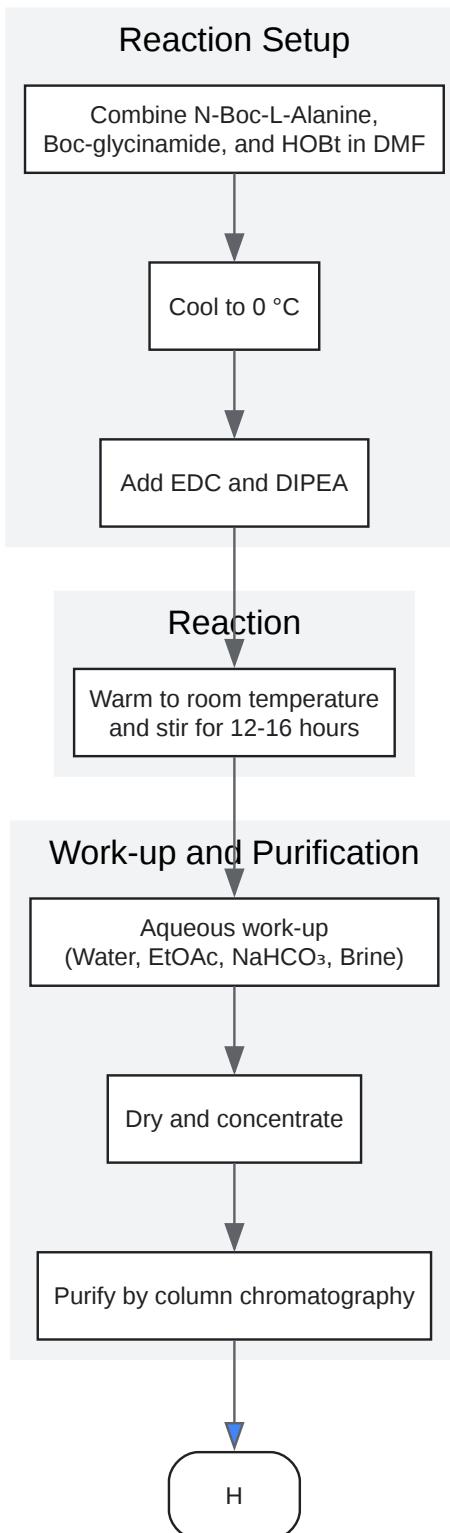
The following table summarizes typical quantitative data for the dipeptide synthesis protocol described above. Yields and purity are representative and can vary based on the specific substrates and reaction conditions.

Parameter	Value
Starting Materials	N-Boc-L-Alanine, tert-Butyl (2-amino-2-oxoethyl)carbamate
Coupling Reagents	EDC, HOBT
Base	DIPEA
Solvent	DMF
Reaction Time	12-16 hours
Typical Yield	75-90%
Purity (post-chromatography)	>95%

Visualizations

Experimental Workflow for Dipeptide Synthesis

Experimental Workflow for Dipeptide Synthesis

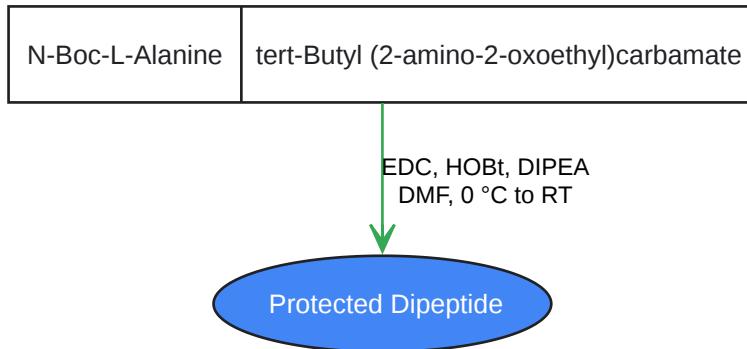


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Caption: Workflow for dipeptide synthesis.

General Reaction Scheme for Amide Coupling

General Reaction Scheme for Amide Coupling

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Caption: General reaction scheme.

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